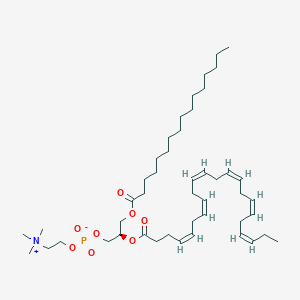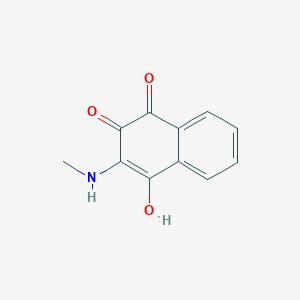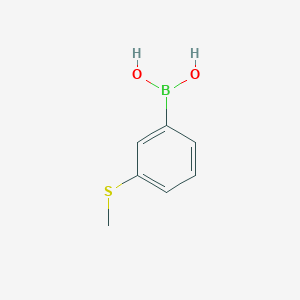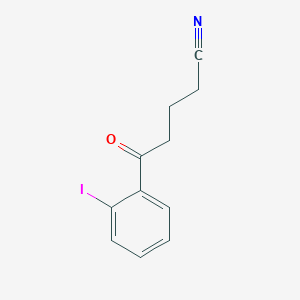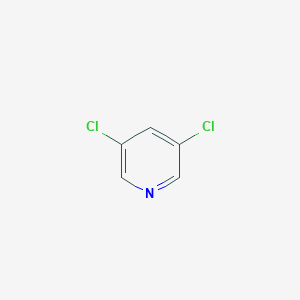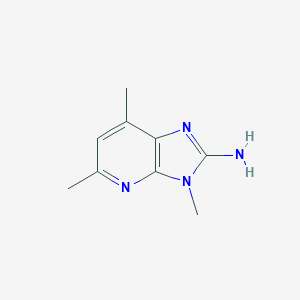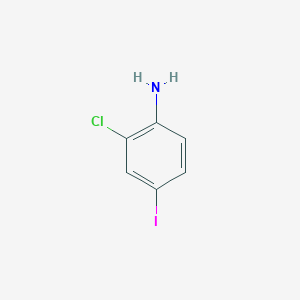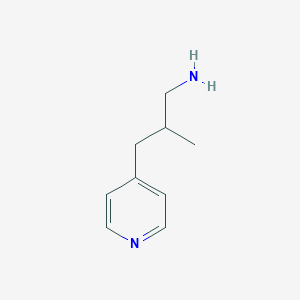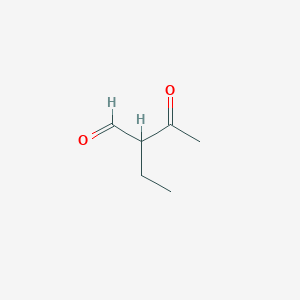
2-Ethyl-3-oxobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-oxobutanal, also known as diacetyl, is a chemical compound that is commonly used as a flavoring agent in food products, such as popcorn, butter, and baked goods. It is also used in the production of various industrial chemicals, including solvents and polymers. Despite its widespread use, diacetyl has been found to have potential health hazards, particularly in occupational settings. In
Applications De Recherche Scientifique
Diacetyl has been the subject of numerous scientific studies due to its potential health hazards. Research has focused on its effects on the respiratory system, particularly in occupational settings where workers are exposed to high levels of 2-Ethyl-3-oxobutanal vapor. Studies have also explored its potential neurotoxicity and carcinogenicity.
Mécanisme D'action
Diacetyl is believed to exert its effects on the body through the inhibition of enzymes involved in the metabolism of neurotransmitters, such as dopamine and acetylcholine. This inhibition can lead to the accumulation of these neurotransmitters in the brain, potentially resulting in neurological damage.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2-Ethyl-3-oxobutanal can cause respiratory irritation, including coughing, wheezing, and shortness of breath. Long-term exposure has been linked to the development of bronchiolitis obliterans, a serious lung disease. Diacetyl has also been shown to have potential neurotoxic effects, including the development of Parkinson's disease-like symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Diacetyl is commonly used in lab experiments as a model for studying the effects of other chemicals on the respiratory and nervous systems. Its advantages include its low cost and ease of use. However, its potential health hazards make it difficult to use in certain settings, particularly in studies involving human subjects.
Orientations Futures
Future research on 2-Ethyl-3-oxobutanal should focus on developing safer alternatives for use in food and industrial applications. Studies should also explore the potential health hazards of other chemicals used in these applications, particularly those that have similar chemical structures to 2-Ethyl-3-oxobutanal. Additionally, research should focus on identifying effective treatments for individuals who have been exposed to 2-Ethyl-3-oxobutanal and other potentially harmful chemicals in occupational settings.
Méthodes De Synthèse
Diacetyl can be synthesized through the oxidation of 2-butanol using a variety of methods, including catalytic oxidation and biological methods. The most commonly used method involves the use of metal catalysts, such as copper and silver, to catalyze the oxidation reaction.
Propriétés
Numéro CAS |
141939-89-1 |
|---|---|
Nom du produit |
2-Ethyl-3-oxobutanal |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2-ethyl-3-oxobutanal |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-7)5(2)8/h4,6H,3H2,1-2H3 |
Clé InChI |
RHVXPAFWOYITES-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C |
SMILES canonique |
CCC(C=O)C(=O)C |
Synonymes |
Butanal, 2-ethyl-3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



